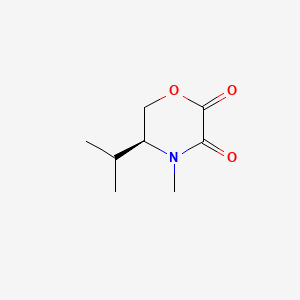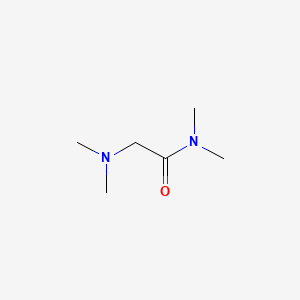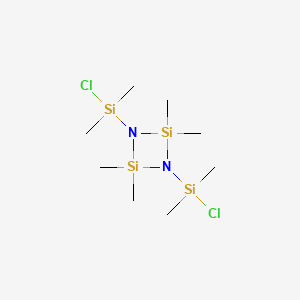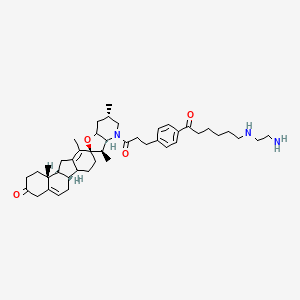
3-Keto-N-aminoethyl-N'-aminocaproyldihydrocinnamoyl Cyclopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is a complex organic compound with the molecular formula C44H63N3O4 and a molecular weight of 697.99 g/mol . This compound is known for its bioactive properties and is categorized under enzyme inhibitors, hormones, steroids, and derivatives . It has significant applications in pharmaceutical toxicology and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts . The compound is typically synthesized in a controlled laboratory environment to ensure purity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced industrially, it involves large-scale synthesis using advanced chemical engineering techniques to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves its interaction with specific molecular targets and pathways. It demonstrates teratogenic properties and has been shown to reverse the effects of oncogenic mutations in the Smoothened and Patched pathways . The compound inhibits the expression of β-Galactosidase in p2Ptch-1 cells, demonstrating its potency in cellular inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopamine: A naturally occurring steroidal alkaloid with similar bioactive properties.
KAAD-Cyclopamine: A derivative of cyclopamine with 10-20 fold higher potency in inhibition of β-Galactosidase expression.
Uniqueness
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is unique due to its enhanced potency and stability compared to its analogs. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound in research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C44H63N3O4 |
|---|---|
Peso molecular |
698.0 g/mol |
Nombre IUPAC |
(3'R,3'aS,6'S,6aS,6bS,9R,11aS,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one |
InChI |
InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1 |
Clave InChI |
UEXHYPKVOFBABD-MMBLKLCGSA-N |
SMILES isomérico |
C[C@H]1CC2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
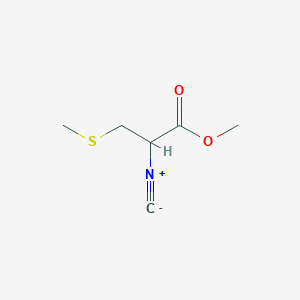

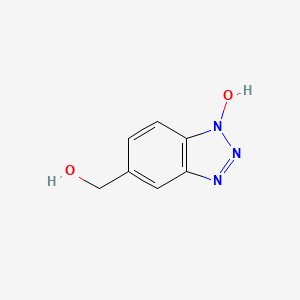
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
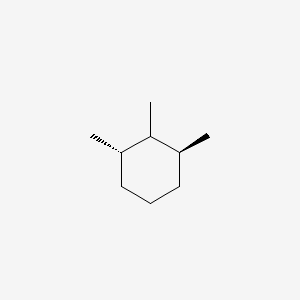
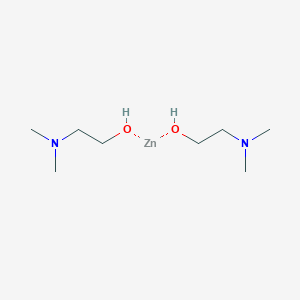
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
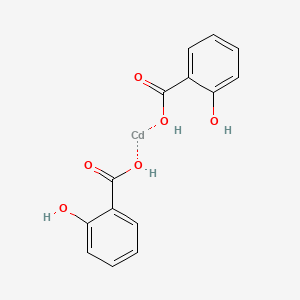
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
